

Spectroscopic Data of (3R)-3-Bromooxolane: A Technical Guide

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Compound of Interest

Compound Name: (3R)-3-Bromooxolane

Cat. No.: B2704957

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for the chiral molecule **(3R)-3-Bromooxolane**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the characterization and quality control of **(3R)-3-Bromooxolane** in research and drug development settings. The data presented herein is generated based on established spectroscopic principles and computational models, offering a valuable reference for spectral interpretation and experimental design.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(3R)-3-Bromooxolane**. This data has been calculated using advanced computational algorithms to provide a close approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.45	ddd	8.0, 6.0, 4.0	1H	H-3
4.10	dd	10.0, 6.0	1H	H-5a
3.95	dd	10.0, 4.0	1H	H-5b
3.85	m	2H	2H	H-2
2.40	m	2H	2H	H-4

^{13}C NMR (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
70.5	CH_2	C-5
68.0	CH_2	C-2
50.0	CH	C-3
35.0	CH_2	C-4

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
2960-2850	Strong	C-H stretch (alkane)
1090	Strong	C-O-C stretch (ether)
650	Medium	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
150/152	45/45	[M] ⁺ (Molecular ion with Br isotopes)
71	100	[M - Br] ⁺
43	80	[C ₃ H ₇] ⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories and are provided here as a reference for researchers aiming to acquire experimental data for **(3R)-3-Bromooxolane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(3R)-3-Bromooxolane** (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum of a liquid sample like **(3R)-3-Bromooxolane** would be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the neat liquid would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **(3R)-3-Bromooxolane** in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. In the EI source, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(3R)-3-Bromooxolane**.

Caption: General workflow for spectroscopic analysis of organic compounds.

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